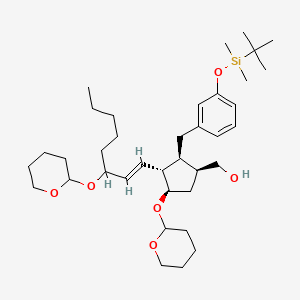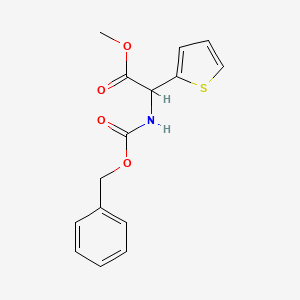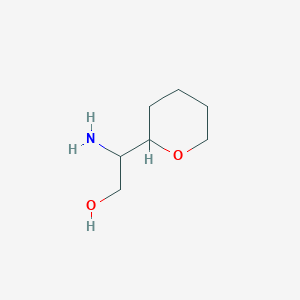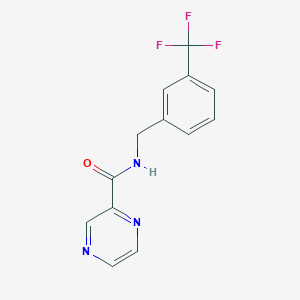
N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazine-2-carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are easier to handle on a large scale. Additionally, continuous flow reactors might be employed to enhance the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is investigated for its use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Material Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar pyrazine-2-carboxamide structure.
Pyraziflumid: A fungicide with a trifluoromethyl group attached to a pyrazine-2-carboxamide moiety.
Uniqueness
N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the benzyl moiety, which confer distinct chemical properties and biological activities compared to other pyrazine-2-carboxamide derivatives .
Propriétés
Formule moléculaire |
C13H10F3N3O |
|---|---|
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
N-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-9(6-10)7-19-12(20)11-8-17-4-5-18-11/h1-6,8H,7H2,(H,19,20) |
Clé InChI |
YZNGNRHQDXBLJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




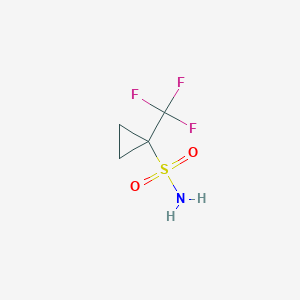
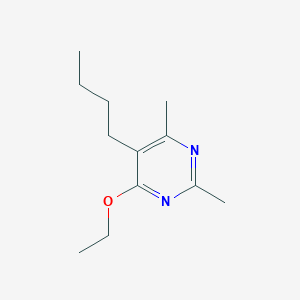
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)

![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
